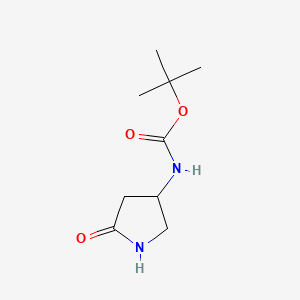

tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHVTCWJHBHEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738976 | |

| Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-84-3 | |

| Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A Cornerstone Building Block in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, a pivotal chiral building block in modern drug discovery and development. The document delineates its core chemical and physical properties, offers a detailed spectroscopic profile for unambiguous identification, and presents a comprehensive overview of its synthesis and reactivity. By exploring its strategic application in the synthesis of complex pharmaceutical intermediates, this guide serves as an essential resource for researchers and scientists aiming to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Importance of the Pyrrolidinone Core

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to act as a constrained mimic of peptide bonds and to present substituents in a well-defined three-dimensional orientation. When functionalized at the 3-position with a protected amine, as in tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, it becomes a highly versatile chiral synthon. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while allowing for facile, orthogonal deprotection, making it an ideal intermediate for multi-step synthetic campaigns targeting novel therapeutics.[1][2]

Chemical Identity and Physicochemical Properties

Unambiguous identification is the foundation of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below. It is most commonly available in its chiral forms, (R) and (S), which are critical for stereospecific syntheses.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | [5] |

| Synonyms | 4-(Boc-amino)pyrrolidin-2-one, Boc-3-amino-gamma-butyrolactam | [5] |

| CAS Number | 1346773-63-4 ((R)-enantiomer) | [4][6] |

| Molecular Formula | C₉H₁₆N₂O₃ | [4][5] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥97% (typical commercial grade) | [8][9] |

Note: While the racemic form exists, enantiomerically pure versions are predominantly used in targeted drug synthesis.

Spectroscopic Profile for Structural Verification

Correct structural assignment is paramount. The following section details the expected spectroscopic data, which serve as a fingerprint for the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate are relatively simple and highly informative.

-

¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum will exhibit characteristic signals: a singlet around 1.4 ppm integrating to 9 hydrogens for the sterically shielded tert-butyl group, multiplets for the diastereotopic methylene protons of the pyrrolidinone ring, a multiplet for the chiral proton at the 3-position, and distinct signals for the two N-H protons (one from the lactam and one from the carbamate).[10][11]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show a signal for the nine equivalent methyl carbons of the Boc group around 28 ppm, a signal for the quaternary carbon of the Boc group near 78-80 ppm, signals for the methylene carbons of the lactam ring, a signal for the chiral methine carbon, and two distinct carbonyl signals for the lactam and the carbamate functionalities.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. Key vibrational frequencies (cm⁻¹) include:

-

~3300 cm⁻¹: N-H stretching vibrations for both the lactam and carbamate groups.

-

~2980 cm⁻¹: C-H stretching from the aliphatic and tert-butyl groups.

-

~1700-1720 cm⁻¹: A strong C=O stretching band for the Boc-carbamate group.

-

~1660-1680 cm⁻¹: A strong C=O stretching band for the five-membered lactam ring.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 201.12.[10]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of this building block is derived from the differential reactivity of its two core functional groups: the lactam ring and the Boc-protected amine.

General Synthetic Strategy

The synthesis of chiral 3-amino-pyrrolidin-2-ones often starts from readily available chiral precursors like amino acids (e.g., glutamic acid or aspartic acid) or involves asymmetric synthesis methodologies.[14][15] A common approach involves the cyclization of a suitably protected γ-amino acid derivative.

The diagram below illustrates a generalized workflow for the synthesis of the target compound from a protected amino acid precursor.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 71301758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1346773-63-4 | tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate - Synblock [synblock.com]

- 7. rsc.org [rsc.org]

- 8. calpaclab.com [calpaclab.com]

- 9. appretech.com [appretech.com]

- 10. (R)-tert-butyl 5-oxopyrrolidin-3-ylcarbaMate(1346773-63-4) 1H NMR [m.chemicalbook.com]

- 11. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcr.info [ijcr.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Introduction

(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, a chiral building block, is a valuable intermediate in the synthesis of numerous pharmaceutical compounds. Its rigid pyrrolidinone scaffold and stereochemically defined amine functionality make it a crucial component in the development of targeted therapies. This guide provides a comprehensive overview of a robust and widely utilized synthetic route, commencing from the readily available and inexpensive chiral precursor, L-aspartic acid. We will delve into the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and present key analytical data.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate begins with the disconnection of the carbamate bond, leading to the key intermediate, (R)-3-aminopyrrolidin-2-one. This chiral lactam can be envisioned as arising from the intramolecular cyclization of a γ-amino ester. This precursor, in turn, can be derived from the selective reduction of the α-ester of a dialkyl L-aspartate. This leads back to L-aspartic acid, a natural amino acid, as the ideal chiral starting material.

Caption: Retrosynthetic pathway for (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate.

The forward synthesis, therefore, involves four key transformations:

-

Diesterification of L-aspartic acid.

-

Selective reduction of the α-ester group.

-

Intramolecular cyclization to form the pyrrolidinone ring.

-

Boc-protection of the primary amine.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of L-Aspartic Acid Diethyl Ester Hydrochloride

The initial step involves the protection of both carboxylic acid functionalities of L-aspartic acid as ethyl esters. This is crucial to prevent their interference in subsequent reduction steps. The Fischer-Speier esterification is a classic and efficient method for this transformation.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (generated from thionyl chloride and ethanol), which activates the carbonyl group towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Experimental Protocol:

-

Suspend L-aspartic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. During this time, the solid will dissolve.[1]

-

Remove the solvent under reduced pressure to obtain the crude L-aspartic acid diethyl ester hydrochloride as a white solid.[1] The product is often of sufficient purity for the next step.

| Compound | Molecular Formula | Molecular Weight |

| L-Aspartic acid diethyl ester hydrochloride | C8H16ClNO4 | 225.67 g/mol |

Part 2: Selective Reduction of the α-Ester and In Situ Cyclization

This is the most critical and elegant step of the synthesis. The selective reduction of the α-ester in the presence of the β-ester is achieved using a mild reducing agent. This selectivity is key to forming the desired γ-amino alcohol precursor for cyclization.

Causality of Experimental Choices: While various reducing agents can be employed, the combination of sodium borohydride (NaBH₄) with a Lewis acid, such as calcium chloride (CaCl₂), is particularly effective. The calcium ion is believed to chelate with the amino group and the α-carbonyl oxygen, forming a rigid complex that directs the hydride delivery from NaBH₄ preferentially to the α-ester carbonyl. This directed reduction is crucial for achieving high regioselectivity. The subsequent cyclization is often spontaneous or can be promoted by heating.

Experimental Protocol:

-

Dissolve L-aspartic acid diethyl ester hydrochloride (1.0 eq) and calcium chloride (1.0 eq) in a suitable solvent such as ethanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with aqueous HCl to pH 2-3 to quench the excess reducing agent and hydrolyze the borate esters.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the intermediate amino alcohol, is then heated to reflux for 4-6 hours to effect cyclization.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude (R)-3-aminopyrrolidin-2-one can be purified by crystallization or used directly in the next step.

Part 3: Boc-Protection of (R)-3-Aminopyrrolidin-2-one

The final step is the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis, rendering the amine unreactive to many nucleophiles and bases.[2]

Mechanism: The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3][4] This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butyl carbonate. The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butanol.[3] The use of a base, such as triethylamine or sodium bicarbonate, is common to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[5]

Experimental Protocol:

-

Dissolve (R)-3-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[5]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

If using a biphasic system, separate the organic layer. If using a single solvent, perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate as a white solid.

| Compound | Molecular Formula | Molecular Weight |

| (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | 200.24 g/mol |

Synthetic Workflow

Caption: Synthetic workflow for (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate.

Conclusion

The synthesis of (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate from L-aspartic acid is a well-established and efficient process that provides access to a valuable chiral building block for drug discovery and development. The key to this synthesis lies in the highly selective reduction of the α-ester of diethyl L-aspartate, followed by a spontaneous or thermally induced cyclization and a standard Boc-protection. The protocols outlined in this guide are robust and have been widely adopted in the scientific community, offering a reliable pathway for the preparation of this important intermediate.

References

- Smolecule. (n.d.). Buy (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.

-

Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate. Retrieved January 10, 2026, from [Link]

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149.

- Neumann, H., et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 10, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 10, 2026, from [Link]

- Goti, G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

ResearchGate. (2010). The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-butyloxycarbonyl-L-aspartic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved January 10, 2026, from [Link]

-

PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved January 10, 2026, from [Link]

-

PubMed Central. (2013). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2007). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubMed. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. Retrieved January 10, 2026, from [Link]

-

Kocintok.com.tr. (n.d.). Merck 822333 Hidrokinon Sentez İçin. Retrieved January 10, 2026, from [Link]

-

PubMed Central. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2015). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). Retrieved January 10, 2026, from [Link]

-

MDPI. (2023). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). (2R,3S,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentanoic acid. Retrieved January 10, 2026, from [Link]

Sources

Chiral synthesis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

An In-Depth Technical Guide to the Chiral Synthesis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Authored by a Senior Application Scientist

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and development, the pyrrolidine ring stands out as a privileged scaffold, frequently encountered in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and the stereochemical information that can be embedded within its five-membered ring make it an invaluable building block for creating molecules with precise three-dimensional architectures. One such critical building block is tert-butyl (5-oxopyrrolidin-3-yl)carbamate, a chiral intermediate that serves as a cornerstone in the synthesis of numerous bioactive compounds.

The chirality at the C3 position of the pyrrolidinone core is of paramount importance. The biological activity of a drug is intrinsically linked to its stereochemistry, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the ability to synthesize enantiomerically pure forms of tert-butyl (5-oxopyrrolidin-3-yl)carbamate is not merely an academic exercise but a critical requirement for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the prevalent and innovative strategies for the chiral synthesis of this key intermediate, offering insights into the underlying principles of stereocontrol and practical, field-proven methodologies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral tert-butyl (5-oxopyrrolidin-3-yl)carbamate can be broadly categorized based on the origin of chirality: the use of the chiral pool, the application of chiral auxiliaries, and catalytic asymmetric transformations. Each strategy presents a unique set of advantages and challenges in terms of cost, efficiency, and scalability.

Strategy 1: The Chiral Pool Approach - Leveraging Nature's Starting Materials

The most direct and often most economical route to enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule. L- or D-glutamic acid is an ideal starting material for this purpose.[4][5]

Conceptual Workflow: From Glutamic Acid to the Target Molecule

The synthesis commences with the intramolecular cyclization of glutamic acid to form pyroglutamic acid, a reaction that proceeds with retention of stereochemistry.[4][5] The carboxylic acid and lactam functionalities of pyroglutamic acid then provide handles for subsequent chemical modifications. A key transformation in this sequence is the Curtius, Hofmann, or a similar rearrangement of a carboxylic acid derivative (e.g., an acyl azide) at the C5 position to install the amine functionality at the C3 position. The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group.[6]

Caption: Workflow for the chiral pool synthesis starting from glutamic acid.

Detailed Protocol: Synthesis from L-Glutamic Acid

Step 1: Synthesis of L-Pyroglutamic Acid

-

Procedure: L-Glutamic acid is heated in water at 135-140 °C for 3-4 hours. The water is then removed under reduced pressure to yield L-pyroglutamic acid.[4]

-

Causality: The thermal dehydration of glutamic acid leads to the spontaneous formation of the five-membered lactam ring, a thermodynamically favorable process. The stereocenter at C2 is preserved during this transformation.

Step 2: Esterification of L-Pyroglutamic Acid

-

Procedure: L-Pyroglutamic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid, to protect the carboxylic acid and prevent unwanted side reactions.

-

Causality: Esterification increases the solubility of the intermediate in organic solvents and protects the carboxyl group from participating in the subsequent rearrangement reaction.

Step 3: Hofmann Rearrangement and Boc Protection

-

Procedure: The lactam of methyl L-pyroglutamate is treated with a reagent like N-bromosuccinimide in the presence of a base, followed by the introduction of di-tert-butyl dicarbonate ((Boc)₂O).

-

Causality: The Hofmann rearrangement of the primary amide (lactam) functionality proceeds with retention of configuration to yield an intermediate isocyanate, which is then trapped by the tert-butanol generated in situ or added to the reaction mixture, to form the Boc-protected amine.

Strategy 2: Catalytic Asymmetric Hydrogenation

An alternative to the chiral pool approach is to construct the chiral center through an asymmetric catalytic reaction. This strategy often involves the asymmetric hydrogenation of a prochiral precursor, such as an itaconic acid derivative.

Conceptual Workflow: Asymmetric Hydrogenation

This pathway begins with the synthesis of a suitable prochiral α,β-unsaturated lactam. The key step is the enantioselective hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst, which sets the stereocenter at the C3 position.

Caption: Workflow for the synthesis via asymmetric hydrogenation.

Key Considerations for Asymmetric Hydrogenation

-

Catalyst Selection: The choice of the chiral ligand for the transition metal (commonly Rhodium or Ruthenium) is critical for achieving high enantioselectivity. Ligands such as DuPHOS, BINAP, and their derivatives have been successfully employed in similar transformations.[7]

-

Substrate Control: The structure of the prochiral lactam can significantly influence the stereochemical outcome. The substituents on the nitrogen and at the C4 position can interact with the chiral catalyst to enhance facial selectivity.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones and Oppolzer's sultams are classic examples of effective chiral auxiliaries.[8]

Conceptual Workflow: Diastereoselective Alkylation

In this approach, a chiral auxiliary is attached to an achiral precursor to form a diastereomeric intermediate. A subsequent diastereoselective reaction, such as an enolate alkylation or a Michael addition, creates the desired stereocenter. The chiral auxiliary then is cleaved to afford the enantiomerically enriched product.

Detailed Protocol: Evans Asymmetric Alkylation

-

Step 1: Acylation of Chiral Auxiliary: An appropriate achiral acid derivative is coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

-

Step 2: Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation with a suitable electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary.

-

Step 3: Cleavage of the Auxiliary: The chiral auxiliary is removed under mild conditions, for example, by hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid, which can then be converted to the target molecule.[8]

Comparison of Synthetic Strategies

| Strategy | Starting Material | Source of Chirality | Advantages | Disadvantages |

| Chiral Pool | L- or D-Glutamic Acid | Readily available chiral starting material | Cost-effective, well-established procedures, predictable stereochemistry. | Limited to the availability of the chiral pool, may require functional group interconversions. |

| Asymmetric Catalysis | Itaconic Acid Derivatives | Chiral catalyst in a key stereodetermining step | High catalytic turnover, potential for high enantioselectivity, broad substrate scope. | Cost of chiral ligands and transition metals, requires extensive optimization. |

| Chiral Auxiliary | Achiral Precursors | Covalently attached chiral molecule | High diastereoselectivity, reliable and predictable outcomes. | Stoichiometric use of the chiral auxiliary, requires additional protection/deprotection steps. |

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6][9]

-

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate.[6]

-

Stability: It is stable to basic, hydrogenolytic, and mildly acidic conditions, making it compatible with a wide variety of synthetic transformations.

-

Cleavage: The Boc group is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[9] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the stable tert-butyl cation.

Analytical Methods for Stereochemical Analysis

Verifying the enantiomeric purity of the final product is a critical aspect of chiral synthesis. The most common techniques employed are:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for their quantification.

-

Moshers's Acid Analysis: Derivatization of the chiral amine with a chiral reagent like Mosher's acid chloride creates diastereomers that can be distinguished by NMR spectroscopy.

-

Conclusion

The chiral synthesis of tert-butyl (5-oxopyrrolidin-3-yl)carbamate is a well-elucidated area of organic synthesis, with multiple robust strategies available to researchers. The choice of the optimal synthetic route depends on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure. The chiral pool approach, starting from glutamic acid, remains a highly attractive option for large-scale production due to its cost-effectiveness and operational simplicity.[4][5] However, catalytic asymmetric methods and the use of chiral auxiliaries offer greater flexibility and are invaluable tools for the synthesis of analogs and for exploring novel chemical space. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of key chiral building blocks like tert-butyl (5-oxopyrrolidin-3-yl)carbamate will undoubtedly remain an active area of research.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

De Figueiredo, R. M., & Christmann, M. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 50(7), 1791–1802. [Link]

-

Saghyan, A. S., et al. (2019). Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology. Journal of the Serbian Chemical Society, 84(1), 1-13. [Link]

-

Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Tetrahedron Letters, 41(25), 4983-4986. [Link]

-

Bull, S. D., et al. (2001). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. [Link]

-

Reddy, B. V. S., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1438–1446. [Link]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 18(20), 2684-2725. [Link]

-

Seitembetova, A. Z., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6533. [Link]

-

Cusumano, A. Q., Boudreau, M. W., & Pierce, J. G. (2018). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 20(2), 317-320. [Link]

-

Nájera, C., & Yus, M. (2008). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 10(19), 4247-4250. [Link]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]

-

Nájera, C., & Yus, M. (2008). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 73(21), 8496-8504. [Link]

-

Wang, D., et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society, 145(38), 21026-21035. [Link]

-

Bakulev, V. A., et al. (2020). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Mendeleev Communications, 30(4), 464-466. [Link]

-

Reddy, P. A., et al. (2018). Asymmetric Total Synthesis of Hetiamacins A–F. The Journal of Organic Chemistry, 83(15), 8089-8100. [Link]

-

Cusumano, A. Q., Boudreau, M. W., & Pierce, J. G. (2018). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 20(2), 317-320. [Link]

-

Ramapanicker, R., & Biju, A. T. (2012). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 77(10), 4749-4755. [Link]

- Amblard, F., et al. (2005). Glutamic acid derivatives, processes and intermediates for their preparation and pharmaceutical formulations containing them.

-

Reddy, G. S., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 61(17), 7761-7773. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 139. [Link]

-

PubChem. (n.d.). tert-Butyl (5-oxopyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Jamali, F. (1988). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Journal of Pharmaceutical Sciences, 77(12), 1017-1021. [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

Sau, S., et al. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 85(15), 9878-9890. [Link]

-

Li, Y., et al. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Molecules, 24(18), 3379. [Link]

-

Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. [Link]

-

Reddy, G. S., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. The Journal of Organic Chemistry, 82(19), 10437-10446. [Link]

-

Tantry, S. J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1255-1267. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (also known as 4-(Boc-amino)pyrrolidin-2-one) is a bifunctional molecule incorporating a lactam ring and a Boc-protected amine. This structural motif is of significant interest in the development of pharmaceutical agents, particularly in the synthesis of enzyme inhibitors and receptor ligands. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and downstream applications.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of tert-butyl (5-oxopyrrolidin-3-yl)carbamate. The expected signals in ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Expected ¹H NMR Data (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | Characteristic signal for the tert-butyl group of the Boc protecting group. |

| CH₂ (C4) | ~2.3 - 2.8 | Multiplet (m) | 2H | Diastereotopic protons on the carbon adjacent to the chiral center. |

| CH₂ (C2) | ~3.2 - 3.6 | Multiplet (m) | 2H | Protons on the carbon adjacent to the lactam nitrogen. |

| CH (C3) | ~4.2 - 4.5 | Multiplet (m) | 1H | The proton on the chiral carbon bearing the carbamate group. |

| NH (Boc) | ~5.0 - 5.5 | Broad Singlet (br s) | 1H | The carbamate proton, which may be broadened due to exchange. |

| NH (Lactam) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | The amide proton of the lactam ring, often downfield and broad. |

Causality Behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better resolve NH protons, which might otherwise exchange too rapidly in other solvents. A field strength of 400 MHz or higher is recommended for better signal dispersion, especially for the overlapping methylene and methine protons of the pyrrolidinone ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| C(CH₃)₃ | ~80.0 | The quaternary carbon of the tert-butyl group. |

| CH₂ (C4) | ~35 - 40 | Methylene carbon of the pyrrolidinone ring. |

| CH (C3) | ~48 - 52 | The chiral carbon attached to the carbamate nitrogen. |

| CH₂ (C2) | ~40 - 45 | Methylene carbon adjacent to the lactam nitrogen. |

| C=O (Carbamate) | ~155.0 | The carbonyl carbon of the Boc protecting group. |

| C=O (Lactam) | ~175.0 | The amide carbonyl carbon of the lactam ring. |

Self-Validating Protocol for NMR Analysis: To confirm the assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons (e.g., CH-CH₂), helping to trace the connectivity within the pyrrolidinone ring. An HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous assignment of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | ~3200 | Medium-Strong |

| N-H Stretch (Carbamate) | ~3350 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Lactam Amide) | ~1680 | Strong |

| C=O Stretch (Carbamate) | ~1710 | Strong |

| N-H Bend (Amide II) | ~1520 | Medium |

| C-O Stretch | 1160 - 1250 | Strong |

Experimental Protocol for IR Spectroscopy: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This technique requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk. The spectrum is then recorded, and the positions of the absorption bands are used to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The expected exact mass is 200.1161 g/mol .[1] In high-resolution mass spectrometry (HRMS), observing this mass would be a strong confirmation of the elemental composition (C₉H₁₆N₂O₃).

-

Common Adducts: In techniques like Electrospray Ionization (ESI), the molecule is often observed as protonated ([M+H]⁺, m/z ≈ 201.12) or sodiated ([M+Na]⁺, m/z ≈ 223.10) species.

-

Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene from the Boc protecting group.

-

[M - C₄H₉]⁺ or [M - 57]⁺

-

[M - C₄H₈]⁺ or [M - 56]⁺

-

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive approach to the structural verification and purity assessment of tert-butyl (5-oxopyrrolidin-3-yl)carbamate. While a centralized, public repository of its complete spectral data is elusive, the expected data presented in this guide, derived from its known structure, offers a robust framework for researchers working with this important chemical entity. Adherence to the outlined experimental and interpretative methodologies will ensure the scientific integrity of its use in synthesis and drug discovery.

References

-

PubChem. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate. Available at: [Link].

Sources

A Technical Guide to the Physical Properties of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate for Pharmaceutical Research

An In-depth Technical Guide

Introduction

tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS RN: 1245648-84-3) is a pivotal building block in modern medicinal chemistry and drug development. Its unique structure, featuring a lactam ring, a carbamate-protected amine, and a chiral center, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of its fundamental physical properties—namely, its melting point and solubility—is not merely academic. These parameters are critical determinants of a compound's purity, stability, processability, and ultimately, its suitability for further synthetic transformations and formulation development.

This technical guide provides a comprehensive analysis of the known physical properties of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate. Recognizing the current gaps in publicly available data, this document goes a step further by furnishing detailed, field-proven experimental protocols for determining these properties with high fidelity. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the procedures but also understand the causality behind each step, leading to robust and reliable data generation.

Physicochemical Profile

A foundational understanding begins with the basic molecular and physical identifiers of the compound. These data provide the context for interpreting its physical behavior.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | PubChem[1] |

| CAS Registry No. | 1245648-84-3 | PubChem[1] |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 200.23 g/mol | PubChem[1] |

Melting Point Analysis

The melting point is a crucial indicator of a crystalline solid's purity and identity. A sharp, well-defined melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities.

Current Data & Comparative Insights

As of the date of this guide, a definitive experimental melting point for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate has not been widely reported in peer-reviewed literature or major chemical databases. While supplier listings for the compound exist, they often omit this specific physical property[2][3][4].

To provide a predictive context, it is instructive to examine structurally related compounds:

-

N-Boc-3-pyrrolidinone (CAS 101385-93-7): This isomer, where the Boc group is on the ring nitrogen, is reported to have a melting point of 34-38 °C [5][6][7]. Its lower melting point is expected due to the absence of the N-H bond on the lactam ring, which significantly reduces the potential for intermolecular hydrogen bonding compared to the target compound.

-

3-(Boc-amino)pyrrolidine (CAS 99724-19-3): This analogue, lacking the C5-oxo group, melts at 63-68 °C . The presence of both a secondary amine (N-H) and a carbamate N-H allows for hydrogen bonding, but the absence of the polar lactam carbonyl group alters the crystal packing forces.

The target molecule, tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, possesses both a lactam N-H and a carbamate N-H, as well as a lactam carbonyl. This combination allows for extensive intermolecular hydrogen bonding, suggesting its melting point is likely higher than that of N-Boc-3-pyrrolidinone.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

To obtain a precise and reliable melting point, Differential Scanning Calorimetry (DSC) is the preferred methodology over traditional capillary methods. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a highly accurate thermal profile.

Method Rationale: This protocol is designed to be self-validating. The use of a certified indium standard calibrates the instrument for temperature and enthalpy accuracy. A controlled heating rate ensures thermal equilibrium is approached, yielding a sharp, reproducible melting endotherm.

Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and cell constant using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate into a Tzero aluminum pan. The small sample size minimizes thermal gradients.

-

Pan Sealing: Hermetically seal the pan to prevent any mass loss during heating. Place an empty, sealed pan on the reference side.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min. An inert nitrogen atmosphere (50 mL/min purge) is crucial to prevent oxidative degradation.

-

-

Data Analysis: The melting point is reported as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) provide additional data on the energetics of the phase transition.

Solubility Profile

Solubility is a critical parameter that influences every stage of drug development, from reaction kinetics in synthesis to bioavailability in vivo. Understanding a compound's solubility in various solvent systems is essential for process chemistry, formulation, and purification.

Qualitative Assessment and Predicted Behavior

Quantitative solubility data for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is scarce in public literature. However, its molecular structure allows for an expert prediction of its solubility behavior based on the "like dissolves like" principle.

-

Polar Moieties: The lactam and carbamate groups contain N-H and C=O functionalities, capable of acting as hydrogen bond donors and acceptors. This confers polarity to the molecule.

-

Nonpolar Moiety: The tert-butyl group is bulky and lipophilic, contributing nonpolar character.

This amphiphilic nature suggests:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar groups.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol and ethanol, which can hydrogen bond with the solute.

-

Limited Solubility: Expected in water, as the nonpolar tert-butyl group will disfavor solvation in the highly ordered aqueous environment.

-

Poor Solubility: Expected in nonpolar solvents like hexanes or toluene.

This profile is consistent with qualitative reports for similar Boc-protected amino-pyrrolidine structures, which show good solubility in DMSO and alcohols[8].

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. It measures the saturation concentration of a compound in a solvent at equilibrium.

Method Rationale: This protocol ensures that true thermodynamic equilibrium is reached by allowing sufficient time (24 hours) for dissolution. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low solubility levels. The calibration curve validates the accuracy of the quantification method.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid tert-Butyl (5-oxopyrrolidin-3-yl)carbamate to a series of vials, each containing a precise volume of a different test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C). Agitate for 24 hours to ensure equilibrium is reached.

-

Sample Collection: After 24 hours, allow the vials to stand for a short period for the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles.

-

Quantification:

-

Develop a sensitive HPLC-UV method for the compound.

-

Prepare a set of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered sample if necessary and inject it into the HPLC system.

-

Determine the concentration of the saturated solution by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.

-

References

- tert-butyl 5-oxopyrrolidin-3-ylcarbam

- N boc-3-pyrrolidinone | PDF. Slideshare.

- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone? Guidechem.

- N-Boc-3-pyrrolidinone | 101385-93-7. ChemicalBook.

- 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370. PubChem - NIH.

- tert-Butyl (5-oxopyrrolidin-3-yl)

- BOC-ON. Sigma-Aldrich.

- 3-(Boc-amino)pyrrolidine 95 99724-19-3. Sigma-Aldrich.

- tert-butyl (R)-(5-oxopyrrolidin-3-yl)

- tert-Butyl (5-oxopyrrolidin-3-yl)

- N-Boc-3-pyrrolidinone 97 101385-93-7. Sigma-Aldrich.

- 1245648-84-3|tert-Butyl (5-oxopyrrolidin-3-yl)

- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Benchchem.

Sources

- 1. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 5-oxopyrrolidin-3-ylcarbamate | 1245648-84-3 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. 1245648-84-3|tert-Butyl (5-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 6. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 7. N-Boc-3-pyrrolidinone 97 101385-93-7 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-(Boc-amino)pyrrolidin-2-one

Abstract

4-(Boc-amino)pyrrolidin-2-one, a chiral cornerstone of modern medicinal chemistry, has quietly revolutionized the synthesis of a diverse array of bioactive molecules. This in-depth technical guide illuminates the historical context of its discovery, rooted in the exploration of conformationally restricted γ-aminobutyric acid (GABA) analogs, and traces its evolution into an indispensable building block for contemporary drug development. We will dissect the key synthetic strategies that have been developed for its preparation, providing detailed, field-proven protocols. Furthermore, this guide will explore its critical applications, most notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a constrained scaffold in peptide and peptidomimetic design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Introduction: The Significance of a Constrained Scaffold

The pyrrolidin-2-one (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry, offering a rigidified backbone that mimics peptide turns and restricts conformational flexibility. This inherent structural constraint is of paramount importance in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The introduction of a protected amine at the 4-position, specifically as a tert-butoxycarbonyl (Boc) carbamate, provides a synthetically versatile handle for the elaboration of more complex molecular architectures. 4-(Boc-amino)pyrrolidin-2-one thus represents a powerful convergence of conformational constraint and synthetic utility, making it a highly sought-after building block in modern drug discovery.

Historical Context and Discovery: A Legacy of GABA Analog Research

The precise moment of discovery for 4-(Boc-amino)pyrrolidin-2-one is not marked by a singular, seminal publication. Instead, its emergence is interwoven with the broader history of research into γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] GABA itself is a flexible molecule, capable of adopting multiple conformations.[2] In the mid to late 20th century, a significant research effort was directed towards the design and synthesis of conformationally restricted GABA analogs to probe the bioactive conformations at its various receptors (GABAA, GABAB, and GABAC).

The pyrrolidin-2-one ring serves as a cyclic analog of GABA, and early work focused on the synthesis of various substituted γ-lactams to explore their potential as GABAergic agents.[3] The synthesis of the parent compound, 4-aminopyrrolidin-2-one, can be traced back to classical organic chemistry approaches utilizing starting materials like itaconic acid, glutamic acid, or succinimide. These early methods, while foundational, often lacked stereocontrol and were not amenable to the facile introduction of protecting groups necessary for more complex synthetic endeavors.

The widespread adoption of the Boc protecting group in peptide synthesis during the latter half of the 20th century was a pivotal development. The Boc group's stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions made it an ideal choice for protecting amine functionalities. It is within this context that 4-(Boc-amino)pyrrolidin-2-one likely first emerged, not as a final target, but as a key intermediate in the synthesis of more elaborate, conformationally constrained amino acids and peptidomimetics. Its value as a standalone, commercially available building block grew as its utility became more widely recognized in academic and industrial research.

Key Synthetic Strategies and Methodologies

The synthesis of 4-(Boc-amino)pyrrolidin-2-one can be approached from several different starting materials. The choice of route often depends on the desired stereochemistry and the scale of the synthesis.

From Itaconic Acid

A common and cost-effective route to racemic 4-(Boc-amino)pyrrolidin-2-one begins with itaconic acid. This method involves a Michael addition of an amine, followed by cyclization and subsequent protection of the amine.

Experimental Protocol: Synthesis of Racemic 4-(Boc-amino)pyrrolidin-2-one from Itaconic Acid

-

Step 1: Michael Addition and Amidation.

-

To a solution of itaconic acid (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 4-amino-2-methylenesuccinamic acid.

-

-

Step 2: Cyclization and Lactam Formation.

-

The crude product from Step 1 is heated in a high-boiling point solvent (e.g., xylenes) to effect cyclization to 4-aminopyrrolidin-2-one.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

-

Step 3: Boc Protection.

-

Suspend the crude 4-aminopyrrolidin-2-one (1.0 eq) in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).

-

Stir the mixture at room temperature for 12-18 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(Boc-amino)pyrrolidin-2-one.

-

From L-Glutamic Acid (Chiral Synthesis)

For the enantioselective synthesis of 4-(Boc-amino)pyrrolidin-2-one, L-glutamic acid is a common chiral starting material. This route leverages the inherent stereochemistry of the natural amino acid.

Experimental Protocol: Enantioselective Synthesis from L-Glutamic Acid

-

Step 1: Pyroglutamic Acid Formation.

-

Heat L-glutamic acid in water at 130-140 °C for several hours to effect cyclization to (S)-pyroglutamic acid.[4]

-

Cool the solution and crystallize the product.

-

-

Step 2: Esterification.

-

Protect the carboxylic acid of (S)-pyroglutamic acid as a methyl or ethyl ester using standard esterification conditions (e.g., SOCl2 in methanol).

-

-

Step 3: Curtius or Hofmann Rearrangement.

-

The ester is converted to the corresponding carboxylic acid, then to an acyl azide for a Curtius rearrangement, or to an amide for a Hofmann rearrangement. This key step introduces the amine functionality at the 4-position with retention of stereochemistry.

-

-

Step 4: Boc Protection.

-

The resulting chiral 4-aminopyrrolidin-2-one is protected with (Boc)2O as described in the previous protocol to yield the enantiomerically pure (S)-4-(Boc-amino)pyrrolidin-2-one.

-

Figure 1: Comparative workflow of racemic and chiral synthesis routes.

Applications in Drug Discovery and Development

The utility of 4-(Boc-amino)pyrrolidin-2-one as a building block is extensive. Its application spans various therapeutic areas, with its most prominent role in the development of treatments for type 2 diabetes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. Several DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine scaffold.

Vildagliptin , a potent and selective DPP-4 inhibitor, is a prime example of a drug synthesized using a derivative of 4-aminopyrrolidin-2-one.[5][6] While the final drug contains a cyanopyrrolidine, the core scaffold is derived from chiral pyrrolidine precursors. The synthesis of vildagliptin and other gliptins highlights the importance of having access to enantiomerically pure pyrrolidine building blocks.[7]

Figure 2: General synthetic utility in DPP-4 inhibitor synthesis.

Constrained Peptides and Peptidomimetics

The rigid pyrrolidin-2-one scaffold is an excellent mimic of a β-turn in a peptide backbone. By incorporating 4-(Boc-amino)pyrrolidin-2-one into a peptide sequence, researchers can induce a specific secondary structure. This is particularly useful in the design of peptidomimetics with enhanced stability and receptor binding affinity. The Boc-protected amine allows for standard solid-phase or solution-phase peptide synthesis protocols to be employed for chain elongation.

Metabotropic Glutamate Receptor (mGluR) Ligands

Derivatives of 4-aminopyrrolidine have been explored as ligands for metabotropic glutamate receptors, which are involved in a variety of neurological processes. The synthesis of potent and selective mGluR agonists and antagonists has been achieved using substituted 4-aminopyrrolidine dicarboxylic acid analogs, further demonstrating the versatility of this scaffold in neuroscience drug discovery.[8][9]

Characterization and Data

Thorough characterization of 4-(Boc-amino)pyrrolidin-2-one is essential for its use in synthesis. The following table summarizes typical spectroscopic data for this compound.

| Technique | Parameter | Typical Value |

| 1H NMR (CDCl3, 400 MHz) | Chemical Shift (δ) | 6.0-5.5 (br s, 1H, NH-Boc), 4.3-4.1 (m, 1H, CH-N), 3.7-3.5 (m, 1H, CH2), 3.4-3.2 (m, 1H, CH2), 2.7-2.5 (m, 1H, CH2), 2.4-2.2 (m, 1H, CH2), 1.45 (s, 9H, C(CH3)3) |

| 13C NMR (CDCl3, 100 MHz) | Chemical Shift (δ) | 176.5 (C=O, lactam), 155.8 (C=O, Boc), 80.0 (C(CH3)3), 48.5 (CH-N), 47.0 (CH2), 38.0 (CH2), 28.5 (C(CH3)3) |

| FTIR (KBr) | Wavenumber (cm-1) | ~3350 (N-H stretch), ~1750 (C=O stretch, lactam), ~1680 (C=O stretch, carbamate) |

| Mass Spec. (ESI+) | m/z | 201.1 [M+H]+, 223.1 [M+Na]+ |

Conclusion

4-(Boc-amino)pyrrolidin-2-one has evolved from a likely serendipitous intermediate in the field of GABA analog research to a cornerstone building block in modern medicinal chemistry. Its unique combination of a conformationally constrained scaffold and a versatile protected amine functionality has enabled the synthesis of a wide range of complex and biologically active molecules. The development of efficient racemic and enantioselective synthetic routes has made this compound readily accessible, fueling its application in diverse areas of drug discovery, most notably in the development of DPP-4 inhibitors. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of chiral building blocks like 4-(Boc-amino)pyrrolidin-2-one is set to increase, solidifying its place as an invaluable tool in the armamentarium of the synthetic and medicinal chemist.

References

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

An efficient synthesis of Vildagliptin intermediates. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Palkowitz, A. D., ... & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]

-

Pellicciari, R., Marinozzi, M., Natalini, B., Costantino, G., Luneia, R., Giorgi, G., ... & Baraldi, P. G. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R, 4R-4-aminopyrrolidine-2, 4-dicarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 8(15), 1985-1990. [Link]

-

Wikipedia. (n.d.). GABA. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2017). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-oxopyrrolidin-3-yl)carbamate. Retrieved from [Link]

-

Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

A concise and efficient synthesis of vildagliptin. (n.d.). University of Eastern Piedmont. Retrieved from [Link]

-

Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Journal of the Japan Petroleum Institute, 61(4), 230-235. [Link]

-

Krogsgaard-Larsen, P. (2010). An historical perspective on GABAergic drugs. Journal of medicinal chemistry, 53(1), 1-13. [Link]

-

Singh, S. K., Reddy, K. R., & Singh, S. (2008). Synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein journal of organic chemistry, 4, 20. [Link]

-

A facile method to synthesize vildagliptin. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. shokubai.org [shokubai.org]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyrrolidinone (or γ-lactam) ring system has emerged as a "privileged structure." This designation is attributed to its frequent appearance in a diverse array of biologically active natural products and synthetic pharmaceuticals. The inherent structural features of the pyrrolidinone core, including its conformational rigidity, defined vectoral presentation of substituents, and capacity for hydrogen bonding, render it an ideal framework for engineering specific and high-affinity interactions with biological targets.

This technical guide focuses on a particularly valuable derivative of this scaffold: tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS Number: 1245648-84-3). This building block strategically combines the pyrrolidinone core with a Boc-protected amine at the 3-position, offering a versatile handle for synthetic elaboration. Its application is particularly prominent in the synthesis of targeted therapies, such as kinase inhibitors, which are at the forefront of precision medicine. This guide will provide an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic rationale, and a discussion of its field-proven applications in drug development, aimed at researchers, scientists, and medicinal chemists.

Physicochemical Properties and Structural Attributes

The utility of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate as a synthetic building block is underpinned by its distinct physicochemical properties. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences its solubility and reactivity profile, making it amenable to a wide range of standard organic synthesis conditions.

| Property | Value | Source |

| CAS Number | 1245648-84-3 | PubChem[1] |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 200.23 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | PubChem[1] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | (General knowledge) |

The lactam moiety provides a polar, hydrogen-bond accepting and donating site, while the Boc-protected amine offers a latent nucleophilic center that can be unmasked under specific acidic conditions. This orthogonal reactivity is a cornerstone of its strategic importance in multi-step syntheses.

Synthesis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A Step-by-Step Protocol

The synthesis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate can be efficiently achieved from commercially available precursors. A common and logical synthetic route commences with a suitable precursor such as 3-aminopyrrolidin-2-one, followed by the protection of the primary amine with a Boc group. The following protocol is a representative method based on established procedures for the Boc-protection of aminopyrrolidines and related amines.[2][3][4]

Reaction Scheme:

Figure 1: Synthetic workflow for the Boc protection of 3-aminopyrrolidin-2-one.

Experimental Protocol:

-

Materials and Reagents:

-

3-aminopyrrolidin-2-one hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidin-2-one hydrochloride (1.0 equivalent).

-

Dissolve the starting material in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) or sodium bicarbonate (2.5 equivalents) to the stirred solution to neutralize the hydrochloride and create basic conditions.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of THF.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-Butyl (5-oxopyrrolidin-3-yl)carbamate.

-

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine or sodium bicarbonate is used to neutralize the starting material's hydrochloride salt and to act as a proton scavenger for the acidic byproduct of the reaction, facilitating the nucleophilic attack of the amine on the (Boc)₂O.

-

Solvent System: A biphasic system of THF and water is often employed to ensure the solubility of both the polar amine salt and the nonpolar (Boc)₂O.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Purification: Flash chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts, ensuring high purity of the final building block.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. A prominent area of its use is in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and autoimmune diseases.[][6][7]

Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) Inhibitors

Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) are critical enzymes in signaling pathways that regulate the proliferation and survival of B-cells and other immune cells.[6][8][9] Their dysregulation is implicated in various B-cell malignancies and inflammatory disorders. Several FDA-approved and clinical-stage inhibitors of BTK and JAK incorporate a pyrrolidine or similar heterocyclic scaffold.

The synthesis of these inhibitors often involves the coupling of a core heterocyclic structure with a side chain that provides crucial interactions with the target kinase. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate serves as an ideal precursor for such side chains.

Illustrative Synthetic Logic:

Figure 2: General synthetic strategy for incorporating the building block into kinase inhibitors.

The Boc group is first removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in dioxane) to unmask the primary amine.[10] This free amine then serves as a nucleophile to be coupled with an electrophilic core structure of the target kinase inhibitor. This coupling can be achieved through various reactions such as amidation with an activated carboxylic acid or a nucleophilic aromatic substitution (SNAr) with an electron-deficient aromatic ring. This strategic approach allows for the late-stage introduction of the pyrrolidinone moiety, a common tactic in medicinal chemistry to build molecular complexity and explore structure-activity relationships (SAR). For instance, the clinical candidate TAK-020, a BTK inhibitor, was developed using fragment-based drug design, where a similar pyrrolidine-containing fragment was optimized.[7]

Conclusion: A Foundational Tool for Future Therapies